

Application Notes and Protocols for SJF-8240 PROTAC Studies

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Compound of Interest

Compound Name: SJF-8240
Cat. No.: B12383187

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Introduction

SJF-8240 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the c-MET protein.[1][2][3] As a heterobifunctional molecule, **SJF-8240** consists of a ligand that binds to the c-MET protein (based on the inhibitor foretinib), a linker, and a ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This ternary complex formation (c-MET, **SJF-8240**, and VHL) leads to the ubiquitination of c-MET and its subsequent degradation by the proteasome.[3][4] These application notes provide detailed protocols and guidelines for designing robust experiments with appropriate controls to validate the on-target activity and mechanism of action of **SJF-8240**.

Key Experimental Controls

To ensure the observed effects are specifically due to the PROTAC-mediated degradation of c-MET, a panel of negative and mechanistic controls is essential.

Control Type	Description	Rationale
Vehicle Control	Typically DMSO, the solvent used to dissolve SJF-8240.	To control for any effects of the solvent on the experimental system.
Inactive Diastereomer Control	A stereoisomer of SJF-8240 with an inverted chiral center on the VHL ligand (e.g., (S)-stereoisomer instead of the active (R)-stereoisomer).[3][5]	This control should still bind to c-MET but will not engage the VHL E3 ligase, thus demonstrating that c-MET degradation is dependent on VHL recruitment.[5]
Warhead Control (Foretinib)	The c-MET binding portion of SJF-8240 alone.[2][5][6]	To differentiate between the effects of c-MET inhibition and c-MET degradation.[5][6]
Proteasome Inhibitor	e.g., MG-132 or Bortezomib.[7][8][9]	Pre-treatment with a proteasome inhibitor should rescue c-MET from degradation, confirming the involvement of the proteasome.[7][9]
Neddylation Inhibitor	e.g., MLN4924.[7][8][10]	Inhibition of the NEDD8-activating enzyme prevents the activation of Cullin-RING E3 ligases, including VHL. Pre-treatment should block c-MET degradation.[7][10]

Signaling Pathway

// Edges representing signaling cascade cMET -> GRB2_SOS; GRB2_SOS -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Transcription;

cMET -> PI3K; PI3K -> AKT; AKT -> Transcription;

cMET -> STAT3; STAT3 -> Transcription;

```
// PROTAC Action SJF8240 [label="SJF-8240", shape=ellipse, fillcolor="#FFFFFF"]; VHL  
[label="VHL E3 Ligase", shape=ellipse, fillcolor="#FFFFFF"]; Proteasome [label="Proteasome",  
shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ub [label="Ubiquitin",  
shape=invhouse, fillcolor="#FBBC05"];
```

```
SJF8240 -> cMET [label="binds"]; SJF8240 -> VHL [label="recruits"]; VHL -> cMET  
[label="ubiquitinates", style=dashed]; cMET -> Proteasome [label="degradation", style=dashed,  
color="#EA4335"]; Ub -> VHL [style=invis]; } . Caption: c-MET signaling pathway and  
mechanism of SJF-8240 action.
```

Experimental Protocols

Protocol 1: Assessment of c-MET Degradation by Western Blot

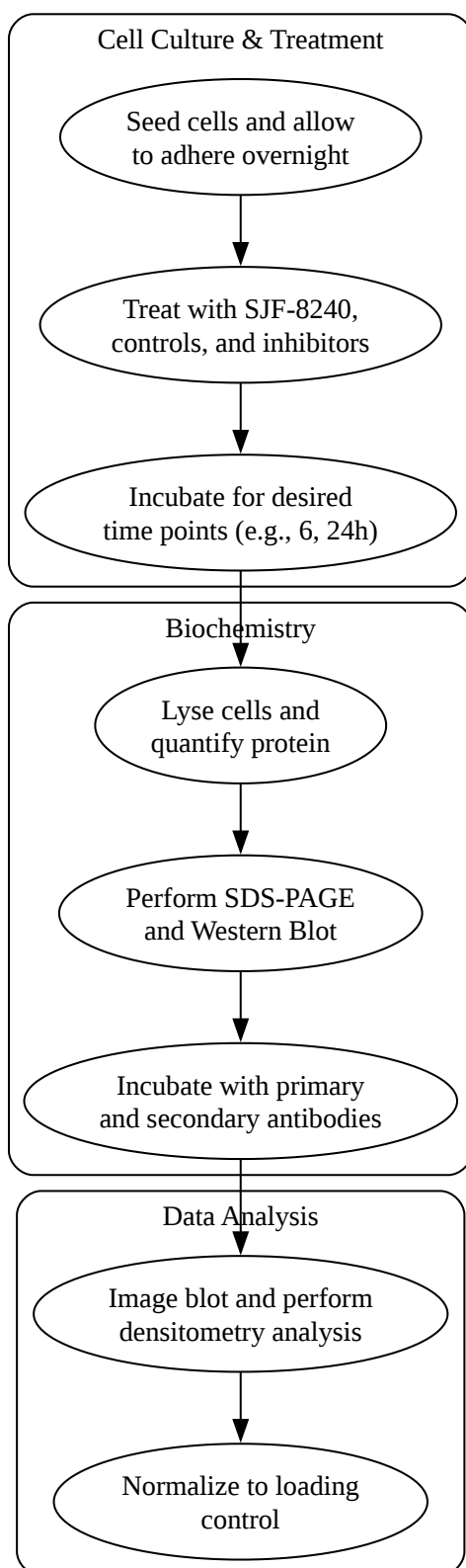
Objective: To quantify the reduction in c-MET protein levels following treatment with **SJF-8240** and controls.

Materials:

- Cell line expressing c-MET (e.g., GTL16, Hs746T, A549)[\[4\]](#)[\[11\]](#)
- **SJF-8240**
- Inactive Diastereomer Control
- Foretinib
- Proteasome Inhibitor (MG-132)
- Neddylation Inhibitor (MLN4924)
- DMSO (Vehicle)
- Cell culture medium and supplements
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-c-MET, anti-p-AKT, anti-AKT, anti-GAPDH or anti- β -actin (loading control)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Workflow:



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Procedure:

- Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
- Treatment:
 - For dose-response experiments, treat cells with increasing concentrations of **SJF-8240** (e.g., 1 nM to 10 μ M) for a fixed time (e.g., 24 hours).
 - For time-course experiments, treat cells with a fixed concentration of **SJF-8240** (e.g., 100 nM) for various durations (e.g., 2, 4, 8, 16, 24 hours).
 - Include vehicle, inactive diastereomer, and foretinib controls at the same concentrations and for the same duration.
 - For mechanistic controls, pre-treat cells with MG-132 (e.g., 10 μ M) or MLN4924 (e.g., 1 μ M) for 1-2 hours before adding **SJF-8240**.[\[7\]](#)[\[8\]](#)[\[12\]](#)
- Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
 - Normalize protein amounts for each sample and prepare for SDS-PAGE.
 - Separate proteins by SDS-PAGE and transfer to a membrane.
 - Block the membrane for 1 hour at room temperature.
 - Incubate with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Wash the membrane and add chemiluminescent substrate.
 - Acquire images using a suitable imaging system.

- Data Analysis: Quantify band intensities using densitometry software. Normalize the c-MET signal to the loading control (e.g., GAPDH or β -actin).

Quantitative Data Summary: c-MET Degradation

Treatment	Concentration	Duration (h)	c-MET Levels (% of Vehicle)	p-AKT Levels (% of Vehicle)
SJF-8240	100 nM	24	~10-20%	~15-25%
1 μ M	24	~5-15%	~10-20%	
Inactive Diastereomer	1 μ M	24	~90-100%	~85-95%
Foretinib	1 μ M	24	~95-105%	~20-30%
SJF-8240 + MG-132	100 nM + 10 μ M	24	~80-95%	~25-35%
SJF-8240 + MLN4924	100 nM + 1 μ M	24	~75-90%	~30-40%

Note: The values in this table are representative and may vary depending on the cell line and experimental conditions. They are based on typical outcomes for potent PROTACs.

Protocol 2: Cell Viability/Proliferation Assay

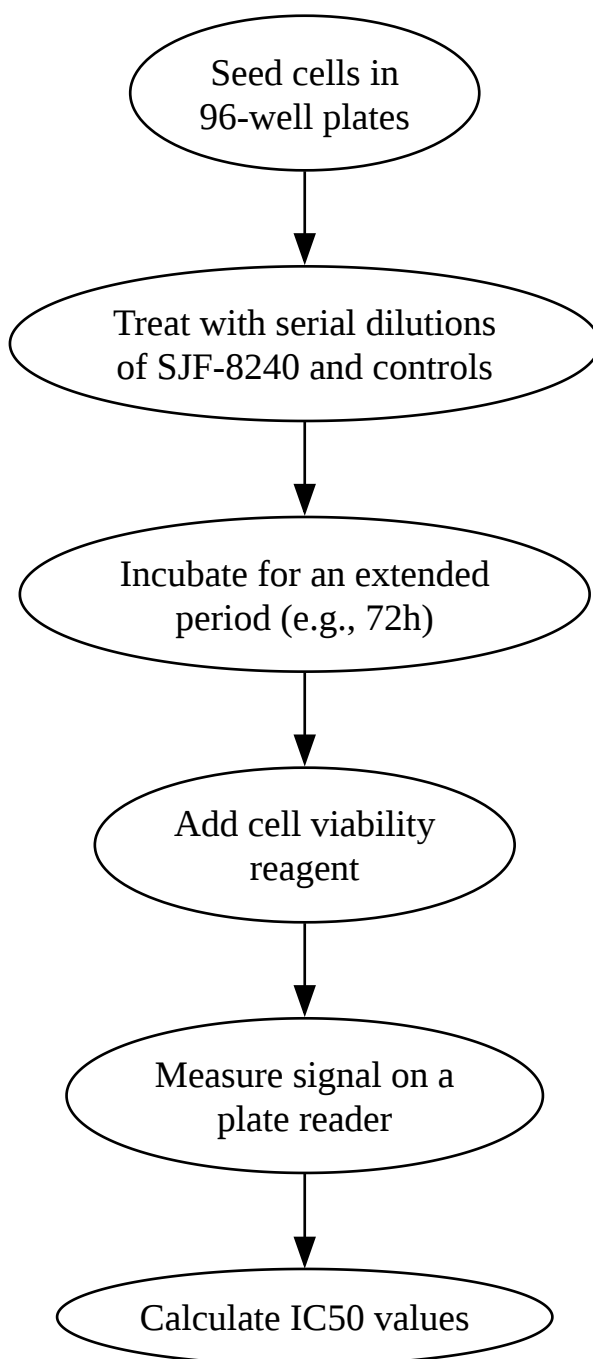
Objective: To assess the functional consequence of c-MET degradation on cell viability and proliferation.

Materials:

- Cell line (e.g., GTL16)
- **SJF-8240**
- Inactive Diastereomer Control
- Foretinib

- DMSO (Vehicle)
- 96-well plates
- Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
- Plate reader

Workflow:



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Procedure:

- Cell Seeding: Seed cells in a 96-well plate at an appropriate density for a multi-day proliferation assay.

- Treatment: The following day, treat cells with a serial dilution of **SJF-8240** and controls (e.g., 0.1 nM to 10 μ M).
- Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
- Assay: Add the cell viability reagent according to the manufacturer's instructions and incubate for the recommended time.
- Measurement: Read the plate on a luminometer or spectrophotometer.
- Data Analysis: Normalize the data to the vehicle-treated wells and plot the dose-response curves to determine the IC50 values.

Quantitative Data Summary: Cell Proliferation

Compound	Cell Line	IC50 (nM)
SJF-8240	GTL16	66.7[4]
Inactive Diastereomer	GTL16	>1000
Foretinib	GTL16	~100-200

Note: The IC50 for the inactive diastereomer and foretinib are expected values to illustrate the degradation-dependent effect on proliferation.

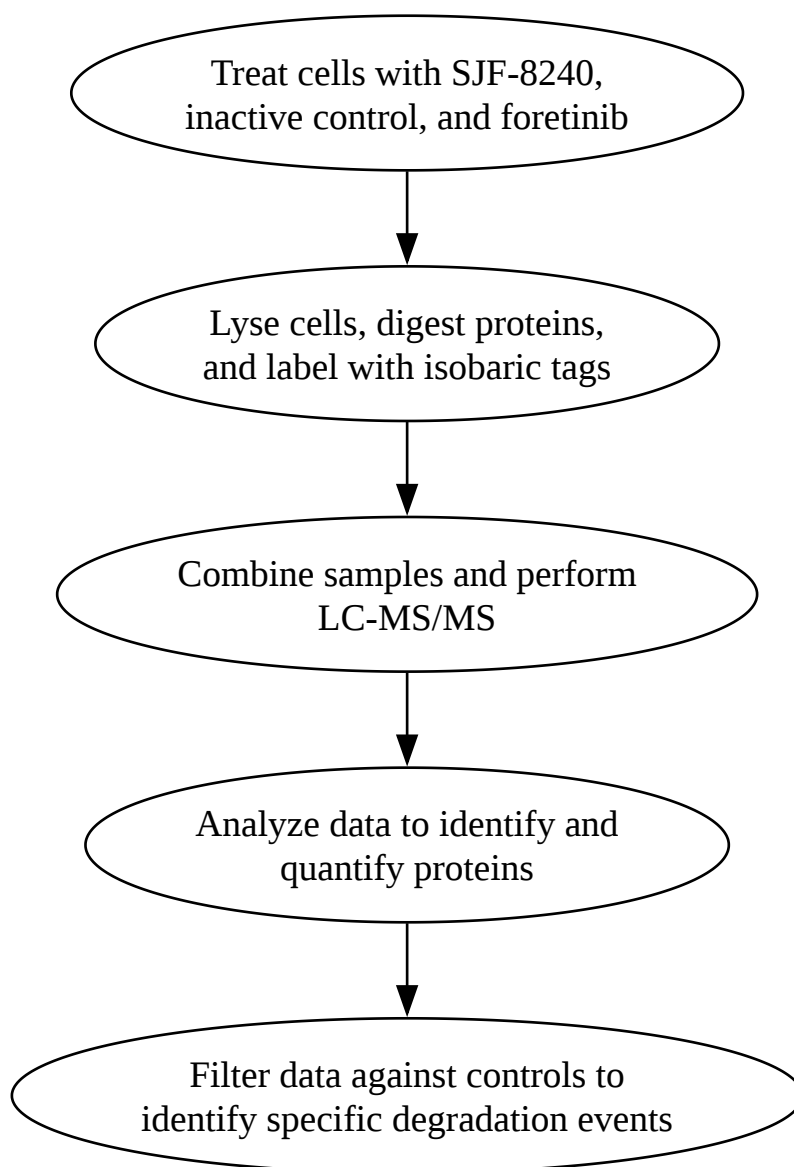
Off-Target Analysis

To ensure the selectivity of **SJF-8240**, global proteomics can be employed to identify other proteins that may be degraded.

Protocol 3: Global Proteomics for Off-Target Analysis

Objective: To identify proteins, other than c-MET, that are degraded by **SJF-8240**.

Workflow:



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Procedure:

- Treatment: Treat cells with **SJF-8240**, the inactive diastereomer, and foretinib at a concentration that gives maximal c-MET degradation (e.g., 1 μ M) for a defined period (e.g., 24 hours).[6]
- Sample Preparation: Harvest and lyse cells. Digest proteins into peptides and label with isobaric tags (e.g., TMT or iTRAQ).

- LC-MS/MS: Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry.
- Data Analysis: Identify and quantify proteins across all samples. Normalize the data and calculate the fold change in protein abundance relative to the vehicle control.
- Filtering: To identify bona fide off-targets of **SJF-8240**-mediated degradation, filter the list of downregulated proteins against those that are also downregulated by the inactive diastereomer or foretinib alone.[6]

Quantitative Data Summary: Proteomics

Compound	Number of Proteins Bound	Number of Proteins Degraded
Foretinib	>130	-
Foretinib-VHL PROTAC	~50-60	~10-15

Note: This data is based on a similar foretinib-based VHL-recruiting PROTAC and illustrates that PROTACs can enhance selectivity compared to the parent inhibitor.[5][13][14]

Conclusion

The provided application notes and protocols offer a comprehensive framework for studying the activity and mechanism of the **SJF-8240** PROTAC. By employing the appropriate controls and a combination of biochemical and cell-based assays, researchers can robustly validate the on-target degradation of c-MET and elucidate its downstream functional consequences. These studies are critical for the continued development and characterization of **SJF-8240** as a potential therapeutic agent.

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